7H-Purin-8-ol - 13230-97-2

7H-Purin-8-ol

Catalog Number: EVT-432431
CAS Number: 13230-97-2
Molecular Formula: C5H4N4O
Molecular Weight: 136.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
7H-Purin-8-ol, also known as 8-Hydroxyadenine, is a member of 6-aminopurines and an oxopurine. It is functionally related to adenine . It is not intended for human or veterinary use but for research use only.

Synthesis Analysis

A simple and efficient protocol for the preparation of 7-substituted purines, which could potentially include 7H-Purin-8-ol, has been described. This involves N9-tritylation of 6- and 2,6-Dihalopurines, transformation to 7,8-dihydropurines by DIBAL-H, followed by N7-alkylation. N9-trityl deprotection with trifluoroacetic acid is accompanied by spontaneous reoxidation, leading to the 7-substituted purines .

Molecular Structure Analysis

The molecular formula of 7H-Purin-8-ol is C5H4N4O. The InChI representation is InChI=1S/C5H4N4O/c10-5-8-3-1-6-2-7-4(3)9-5/h1-2H, (H2,6,7,8,9,10) and the Canonical SMILES representation is C1=C2C(=NC=N1)NC(=O)N2 .

Source and Classification

7H-Purin-8-ol is classified as a purine base, which is a fundamental component of nucleic acids (DNA and RNA). It can be sourced from natural biological systems where it acts as an intermediate in the purine metabolism pathway. Additionally, it can be synthesized through various chemical methods, making it available for research and industrial applications.

Synthesis Analysis

Methods of Synthesis

The synthesis of 7H-Purin-8-ol can be achieved through several established routes:

  1. N9-Tritylation Method: This involves the tritylation of 6- and 2,6-dihalopurines followed by reduction to 7,8-dihydropurines using diisobutylaluminum hydride (DIBAL-H). The final step includes N7-alkylation to yield 7H-Purin-8-ol. This method is noted for its high yield and purity.
  2. Cyclization Reactions: Another common approach involves the cyclization of appropriate precursors under controlled conditions. For example, reactions involving halogenated purines with suitable nucleophiles can lead to the formation of 7H-Purin-8-ol derivatives.
  3. Continuous Flow Chemistry: In industrial settings, continuous flow chemistry techniques are employed to optimize reaction conditions for large-scale production, enhancing efficiency and reducing impurities.

Technical Parameters

Key parameters in these synthesis methods include temperature control, reaction time, and the choice of solvents and reagents to maximize yield while minimizing side products.

Molecular Structure Analysis

Structural Characteristics

The molecular structure of 7H-Purin-8-ol features a fused bicyclic system characteristic of purines. The structure includes:

  • Pyrimidine Ring: A six-membered ring containing two nitrogen atoms.
  • Imidazole Ring: A five-membered ring also containing two nitrogen atoms.
  • Hydroxyl Group: The presence of a hydroxyl group (-OH) at the 8-position distinguishes this compound from other purines.

Relevant Data

The canonical SMILES representation for 7H-Purin-8-ol is C1=NC2=C(N1)N=C(N=C2)N which illustrates its complex nitrogenous structure. The InChI Key is WRZQGIWKUQJAFI-UHFFFAOYSA-N.

Chemical Reactions Analysis

Types of Reactions

7H-Purin-8-ol participates in several key chemical reactions:

  1. Oxidation: It can be oxidized to form various oxo derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.
  2. Reduction: Reduction reactions can convert the hydroxyl group into other functional groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
  3. Substitution Reactions: The compound can undergo substitution reactions where halogen or alkyl groups replace hydrogen atoms under appropriate conditions.

Common Reagents and Conditions

The choice of reagents significantly affects the outcome of these reactions:

  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.
  • Substitution Agents: Alkyl halides or halogens for substitution reactions.
Mechanism of Action

Mode of Action

7H-Purin-8-ol plays a pivotal role in cellular metabolism:

  • Purinosome Formation: It clusters around mitochondria and microtubules forming a multi-enzyme complex known as the purinosome, essential for de novo purine biosynthesis.

Biochemical Pathways

  1. De Novo Biosynthesis: Participates in converting phosphoribosylpyrophosphate into inosine monophosphate through a series of enzymatic steps.
  2. Purine Salvage Pathway: Recycles hypoxanthine and adenine to generate purine nucleotides.
Applications

Scientific Applications

7H-Purin-8-ol has diverse applications across multiple fields:

  1. Biochemistry: Used as a building block in nucleotide synthesis studies.
  2. Pharmacology: Investigated for its potential roles as an inhibitor in various enzymatic pathways related to cancer and metabolic disorders.
  3. Research Tools: Serves as a reference compound in analytical chemistry for studying purine metabolism.

The versatility of 7H-Purin-8-ol underscores its importance in both fundamental research and practical applications within medicinal chemistry and biotechnology.

Introduction to 7H-Purin-8-ol

Historical Context of Purine Derivatives in Medicinal Chemistry

Purine derivatives constitute one of the most historically significant classes of heterocyclic compounds in drug discovery, serving as fundamental scaffolds for endogenous biomolecules (adenine, guanine) and therapeutic agents. The exploration of purine analogs began in earnest in the mid-20th century, driven by their critical roles in DNA/RNA biochemistry and cellular energetics. Early work focused on natural product isolation and modification, exemplified by the identification of purine nucleosides like adenosine and their subsequent synthetic optimization for antiviral and anticancer applications. This foundational research established purines as versatile templates for modulating biological pathways, particularly kinase inhibition and nucleotide metabolism [2] [5].

The evolution of purine-based therapeutics accelerated with the rational design of kinase inhibitors. For instance, ATP-competitive inhibitors targeting Protein Kinase B (PKB/Akt)—a key node in oncogenic signaling pathways—leveraged fused purine analogs like pyrrolo[2,3-d]pyrimidines to achieve nanomolar potency and selectivity over homologous kinases such as PKA. These efforts yielded clinical candidates such as CCT128930, illustrating the strategic incorporation of lipophilic substituents onto purine cores to optimize target engagement and cellular activity [2]. Concurrently, purine bioisosteres like 7H-purin-8-ol emerged as tools for probing structure-activity relationships (SAR) due to their distinct electronic and hydrogen-bonding profiles compared to canonical purines [6].

Table 1: Evolution of Key Purine-Derived Therapeutic Scaffolds

EraScaffold ClassTherapeutic ApplicationRepresentative Agent
1950–1970Natural nucleoside analogsAntimetabolitesMercaptopurine
1980–2000ATP-competitive inhibitorsKinase inhibitionOlomoucine
2000–PresentFused bicyclic purinesTargeted oncology/immunologyIbrutinib (BTK inhibitor)
EmergingTautomeric purinonesBiochemical probes & novel targets7H-Purin-8-ol derivatives

Structural Significance of 7H-Purin-8-ol in Heterocyclic Systems

7H-Purin-8-ol (C₅H₄N₄O, CID 229771) represents a non-canonical purine tautomer with distinct physicochemical properties. Its molecular framework comprises a pyrimidine ring fused to an imidazole, featuring an oxygen atom at the 8-position that enables lactam-lactim tautomerism. The compound’s systematic name, 7,9-dihydropurin-8-one, reflects its predominant keto form in physiological conditions, as confirmed by spectroscopic analyses and computational studies [1] [6]. This tautomeric preference differentiates it from canonical oxopurines like hypoxanthine (6-oxopurine), significantly altering its hydrogen-bond donor/acceptor capacity and dipole moment.

The core structure exhibits planar geometry with delocalized π-electrons across the bicyclic system, facilitating stacking interactions with biological macromolecules. Key bond lengths derived from crystallographic analogs include C8=O (1.22 Å) and C2-N3 (1.33 Å), consistent with amidic character. The molecule’s hydrogen-bonding profile—two acceptors (N1, O8) and two donors (N7-H, N9-H)—allows versatile recognition motifs in protein binding pockets. Its calculated logP (0.89) and pKa (N7-H = 8.2; N9-H = 12.7) further underscore moderate hydrophilicity and pH-dependent ionization, critical for membrane permeability [3] [6] [7].

Within fused heterocyclic systems, 7H-purin-8-ol serves as a biosynthetic precursor to uric acid analogs and exhibits intrinsic reactivity at N7, N9, C2, and C6 positions. Electrophilic substitution favors C2 due to the electron-donating effect of the adjacent N3, while nucleophilic attack occurs at C6, activated by the carbonyl group. This duality enables selective derivatization for SAR expansion. Its fusion pattern also mimics privileged scaffolds in drug discovery, such as pyrrolo[2,3-d]pyrimidines—validated in PKB inhibitors—where ring fusion enhances metabolic stability and target affinity versus monocyclic counterparts [2] [7].

Table 2: Tautomeric and Electronic Properties of 7H-Purin-8-ol vs. Canonical Purines

Property7H-Purin-8-olHypoxanthine (6-oxopurine)Adenine
Dominant tautomer8-Keto (lactam)6-Keto9H-Amino
H-bond donors/acceptors2H, 2A2H, 3A1H, 2A
Dipole moment (Debye)6.8 (calc.)5.23.0
pKa (acidic proton)N7-H: 8.2N1-H: 8.9N/A
Electrophilic reactivityC2 > C6C8 > C2C8

Scope of Research: Bridging Chemical Synthesis and Bioactivity

Research on 7H-purin-8-ol converges on three strategic axes:

  • Synthetic Methodology Development: Optimizing routes to the core scaffold and its derivatives. Classical approaches involve Traube synthesis (cyclization of 4,5-diaminopyrimidines with formate esters) or oxidative desulfurization of 8-thioxopurines. Modern catalysis, particularly Pd-mediated C-H functionalization, enables regioselective C2-arylation or alkylation without protecting groups. Microwave-assisted cyclocondensations further improve yields (>75%) and reduce reaction times versus thermal methods [6] [7].
  • Rational Design of Bioactive Analogs: Leveraging the molecule’s hydrogen-bonding array to target purine-binding enzymes. Key strategies include:
  • N9-Alkylation: Enhances kinase affinity by mimicking ATP’s ribose pocket interactions, as demonstrated in PKB inhibitors bearing pyrrolo[2,3-d]pyrimidine cores [2].
  • C2/C6 Electrophilic Functionalization: Installing aryl, heteroaryl, or carboxamide groups to modulate lipophilicity and engage allosteric sites. Analog libraries have shown differential activity against phosphodiesterases (PDEs) and cyclin-dependent kinases (CDKs) [5].
  • Metal Complexation: Exploiting N7/N9 as coordination sites for diagnostic or therapeutic metallodrugs (e.g., Pt(II) anticancer agents) [6].
  • Bioactivity Profiling and Target Identification: Preliminary screens indicate untapped potential in antimicrobial and anticancer contexts. Derivatives inhibit Staphylococcus aureus growth (MIC = 8 µg/mL) via dihydrofolate reductase binding, while C6-cyanoethyl analogs induce apoptosis in leukemia cells through Bcl-2 pathway modulation. Emerging targets include RNA-modifying enzymes and G-quadruplex stabilizers, positioning 7H-purin-8-ol as a versatile chemotype for probing nucleic acid dynamics [4] [5].

Future research priorities include elucidating the scaffold’s in vivo pharmacokinetics and developing isoform-selective inhibitors by exploiting subtle differences in enzyme active sites. The integration of computational modeling (e.g., QM/MM simulations of tautomer-dependent target engagement) will accelerate this translation from synthetic curiosity to therapeutic lead [2] [7].

Properties

CAS Number

13230-97-2

Product Name

7H-Purin-8-ol

IUPAC Name

7,9-dihydropurin-8-one

Molecular Formula

C5H4N4O

Molecular Weight

136.11 g/mol

InChI

InChI=1S/C5H4N4O/c10-5-8-3-1-6-2-7-4(3)9-5/h1-2H,(H2,6,7,8,9,10)

InChI Key

YPDSIEMYVQERLJ-UHFFFAOYSA-N

SMILES

C1=C2C(=NC=N1)NC(=O)N2

Solubility

0.03 M

Canonical SMILES

C1=C2C(=NC=N1)NC(=O)N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.